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Introduction

Utrectinib, also known as ulixertinib (BVD-523), is a potent and selective inhibitor of ERK1 and
ERKZ2, which are key kinases in the mitogen-activated protein kinase (MAPK) signaling
pathway. The RAS-RAF-MEK-ERK pathway is frequently hyperactivated in various cancers,
making it a critical target for therapeutic intervention. Utrectinib has demonstrated significant
anti-tumor activity in preclinical models of cancers with MAPK pathway mutations, including
those with BRAF and KRAS mutations. These application notes provide a comprehensive
overview of the recommended dosages and experimental protocols for the use of utrectinib in
in vivo mouse models, based on published preclinical studies.

Mechanism of Action and Signaling Pathway

Utrectinib is a reversible, ATP-competitive inhibitor of both ERK1 and ERK2. By binding to
these kinases, utrectinib prevents their phosphorylation of downstream substrates, thereby
inhibiting cell proliferation and inducing apoptosis in cancer cells dependent on the MAPK
pathway.
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Figure 1: Utrectinib's inhibition of the MAPK signaling pathway.
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In Vivo Dosage and Administration in Mouse Models

The following tables summarize the dosages and administration routes of utrectinib used in

various preclinical mouse models. The optimal dosage and route will depend on the specific

tumor model and experimental goals.

Table 1: Utrectinib Monotherapy Dosages in Mouse Xenograft Models

Cancer Mouse Administrat Dosing
. . Dosage Reference
Type Strain ion Route Schedule
Neuroblasto Intraperitonea Daily for 3
NSG o 50 mg/kg [1]
ma | Injection weeks
Pediatric ] ]
Twice daily
Low-Grade NSG Oral Gavage 80 mg/kg [2]
] for 5 days
Glioma
Melanoma ] ]
5,25, 50,100 Twice daily
(BRAFV600E - Oral Gavage [3]
) mg/kg for 18 days
Colorectal
Cancer 50, 75, 100 ] )
- Oral Gavage Twice daily [3]
(BRAFV600E mg/kg
)
Pancreatic 10, 25, 50, ] ]
Twice daily
Cancer - Oral Gavage 75, 100 [3]
for 15 days
(KRASG12C) mg/kg
Pancreatic ] )
Nude Oral Gavage 100 mg/kg Twice daily [4]
Cancer

Table 2: Utrectinib Combination Therapy Dosages in Mouse Xenograft Models
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Administr

Cancer Combinat Mouse ti Utrectinib Dosing Referenc
ation
Type ion Agent  Strain Dosage Schedule e
Route
Melanoma - 50 mg/kg
ra
(BRAFV60  Dabrafenib - or 100 Twice daily  [3]
Gavage
OE) mg/kg
Pancreatic . Oral _ _
Afatinib Nude 100 mg/kg Twice daily  [4]
Cancer Gavage
Pancreatic Oral ) ]
GDC-0941 Nude 50 mg/kg Twice daily  [4]
Cancer Gavage

Experimental Protocols

Below are detailed protocols for the use of utrectinib in preclinical mouse xenograft studies.

Protocol 1: Neuroblastoma Xenograft Model[1]

Objective: To evaluate the in vivo efficacy of utrectinib in a neuroblastoma xenograft mouse

model.

Materials:

Workflow:

Utrectinib (ulixertinib)

Vehicle (e.g., DMSO)

Neuroblastoma cell line (e.g., CHLA136-Fluc)

8-12 week old NSG (NOD scid gamma) mice

Bioluminescence imaging system (e.g., IVIS)
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Figure 2: Workflow for a neuroblastoma xenograft study.

Procedure:

o Cell Preparation: Culture the neuroblastoma cell line expressing firefly luciferase (e.qg.,
CHLA136-Fluc) under standard conditions.

o Tumor Cell Inoculation: Harvest and resuspend the cells. Intravenously inject 1 x 106 cells
into 8-12 week old NSG mice.

e Tumor Establishment: Allow two weeks for the tumors to establish and grow.

¢ Randomization and Treatment: Randomize the mice into treatment and vehicle control
groups. Administer utrectinib (50 mg/kg) or vehicle via intraperitoneal injection daily for three
weeks.

e Monitoring:
o Monitor tumor growth weekly using a bioluminescence imaging system.
o Record the body weight of the mice to assess toxicity.

o Monitor the overall survival of the mice.

Protocol 2: Pancreatic Cancer Xenograft Model[4]

Objective: To assess the efficacy of utrectinib as a single agent and in combination in a
pancreatic cancer xenograft model.
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Materials:

Pancreatic cancer cell line (e.g., MIA Paca-2)

8-12 week old female nude mice

Utrectinib (ulixertinib)

Combination agent (e.g., afatinib or GDC-0941)

Vehicle for oral gavage

Calipers for tumor measurement

Workflow:

Pre-Treatment Treatment Phase Analysis
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~100 mm? Treatment Groups.
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Figure 3: Workflow for a pancreatic cancer xenograft study.

Procedure:

o Cell Preparation: Culture the pancreatic cancer cell line (e.g., MIA Paca-2) under appropriate
conditions.

e Tumor Cell Inoculation: Inoculate 5 million cells subcutaneously into the flanks of 8-12 week
old nude female mice.

e Tumor Growth: Allow tumors to grow to a volume of approximately 100 mms.

e Treatment:
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o Randomize mice into different treatment groups (vehicle, utrectinib alone, combination
agent alone, utrectinib + combination agent).

o Administer treatments by oral gavage. For example, utrectinib at 100 mg/kg twice daily.

o Euthanasia and Analysis:

o Euthanize the mice when the tumors in the vehicle-treated group reach the maximum

allowed volume.

o Measure final tumor weights and volumes for analysis.

Pharmacokinetic Considerations

Pharmacokinetic studies in mice have shown that utrectinib can penetrate the blood-brain
barrier, although to a limited extent.[2] In a study with BT40 patient-derived xenograft mice,
total utrectinib concentrations in the brain were found to be about 1.76% of the plasma
concentration.[2] However, these brain concentrations still exceeded the in vitro IC50 values for
the first 12 hours after dosing, suggesting that therapeutically relevant concentrations can be
achieved in the brain.[2] Plasma concentrations of utrectinib in mice can be measured using
HPLC-MS/MS.[4]

Conclusion

Utrectinib (ulixertinib) is a promising ERK1/2 inhibitor with demonstrated preclinical efficacy in
various cancer models. The provided dosages and protocols serve as a guide for researchers
designing in vivo studies in mice. It is crucial to optimize the dosage, administration route, and
treatment schedule for each specific cancer model to achieve the desired therapeutic effect
while minimizing toxicity. Careful monitoring of tumor growth, animal well-being, and relevant
biomarkers is essential for the successful execution of these preclinical studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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